1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride
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Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S. It is a derivative of pyridine, characterized by the presence of a sulfonyl chloride group at the 3-position and a methyl group at the 1-position.
Preparation Methods
The synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity or modification of protein function. This reactivity makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride can be compared with other similar compounds such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group and is known for its anti-inflammatory properties.
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound has a similar structure but with a pyridazine ring, and it is used in different chemical reactions.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
1492029-20-5 |
---|---|
Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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